Penicillin G, potassium salt, is a widely utilized antibiotic derived from the Penicillium fungi. It is primarily effective against Gram-positive bacteria and some Gram-negative organisms. This compound is known for its role in treating various bacterial infections, particularly those caused by Streptococcus and Staphylococcus species. The potassium salt form enhances its solubility and bioavailability, making it suitable for intravenous administration.
Penicillin G is naturally produced by the mold Penicillium chrysogenum. The potassium salt is synthesized to improve its pharmacological properties, including solubility and stability.
Penicillin G, potassium salt, is classified as a β-lactam antibiotic. It belongs to the penicillin group, which includes other antibiotics like ampicillin and amoxicillin. Its mechanism of action involves inhibiting bacterial cell wall synthesis.
The synthesis of Penicillin G, potassium salt can be achieved through various methods:
Recent advancements have focused on enzymatic synthesis methods using penicillin acylase from Alcaligenes faecalis, which allows for more efficient production of Penicillin G from 6-APA . This method enhances yield and reduces byproducts.
The molecular formula for Penicillin G, potassium salt is . Its structure features a β-lactam ring crucial for its antibacterial activity.
[K+].[H][C@]12SC(C)(C)[C@@H](N1C(=O)[C@H]2NC(=O)Cc3ccccc3)C([O-])=O
IYNDLOXRXUOGIU-LQDWTQKMSA-M
The stereochemistry of the molecule plays a significant role in its biological activity.
Penicillin G undergoes several chemical reactions:
The stability of Penicillin G in aqueous solutions is influenced by pH and temperature, with alkaline conditions promoting hydrolysis .
Penicillin G exerts its antibacterial effect primarily by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits the transpeptidation process, leading to cell lysis and death.
Research indicates that Penicillin G is particularly effective against non-penicillinase producing strains of Staphylococcus aureus and Streptococcus pneumoniae .
Relevant analyses demonstrate that the compound retains efficacy when properly stored but degrades rapidly under acidic or alkaline conditions .
Penicillin G, potassium salt is widely used in both clinical and laboratory settings:
Penicillin G potassium (benzylpenicillin potassium) contains a highly strained β-lactam ring that undergoes nucleophilic attack by the active-site serine residue of penicillin-binding proteins (PBPs). This reaction opens the β-lactam ring, forming a stable acyl-enzyme complex that irreversibly inhibits the PBP's catalytic function [2] [10]. The four-membered lactam ring's bond angle distortion (approximately 90°) creates significant ring strain, enhancing its reactivity toward bacterial transpeptidases. The acylation rate constant (k~2~) is approximately 10,000 times higher for PBPs than for non-target serine proteases, demonstrating its selective toxicity [4] [8].
The potassium salt formulation enhances water solubility (50 mg/mL in water at 25°C), facilitating rapid membrane penetration in Gram-positive bacteria. Crystallographic studies of acylated PBPs reveal that the benzyl side chain of Penicillin G potassium forms hydrophobic interactions with a conserved PBP pocket (e.g., Phe~256~, Leu~420~ in Streptococcus pneumoniae PBP2x), positioning the β-lactam carbonyl for optimal nucleophilic attack [8].
Table 1: Comparative Reactivity of β-Lactam Antibiotics
Antibiotic | Core Structure | Relative Acylation Rate (k~2~/K~d~) | Primary PBP Targets |
---|---|---|---|
Penicillin G potassium | Penam | 1.0 (reference) | PBP1a, PBP2b, PBP2x |
Ampicillin | Penam | 0.8 | PBP1a, PBP5 |
Cefotaxime | Cephem | 1.2 | PBP2x, PBP3 |
Aztreonam | Monobactam | 0.3 | PBP3 |
In Gram-positive bacteria like Streptococcus pneumoniae, Penicillin G potassium specifically disrupts the transpeptidation reaction during peptidoglycan biosynthesis. The drug inhibits the cross-linking of peptidoglycan strands by mimicking the D-Ala-D-Ala terminus of the pentapeptide precursor, preventing the formation of tetra-peptide bridges between N-acetylmuramic acid (NAM) residues [1] [6].
The peptidoglycan layer of S. pneumoniae consists of repeating units of N-acetylglucosamine (NAG) and NAM with peptide stems containing L-Ala→D-Glu→L-Lys→D-Ala→D-Ala. Transpeptidases normally cleave the terminal D-Ala and form peptide bonds between the fourth residue (D-Ala) of one stem and the third residue (L-Lys) of an adjacent stem. Penicillin G potassium's irreversible binding to the transpeptidase active site leaves approximately 70% of peptide stems uncrosslinked at therapeutic concentrations (0.1–1 μg/mL), compromising cell wall integrity [6] [10].
Penicillin G potassium exhibits variable binding affinities across PBP isoforms and bacterial species:
Table 2: PBP Binding Affinity of Penicillin G Potassium
Bacterial Species | Essential PBPs | Relative IC~50~ (μg/mL) | Clinical Significance |
---|---|---|---|
Streptococcus pneumoniae (penicillin-sensitive) | PBP2x | 0.01 | Primary therapeutic target |
PBP2b | 0.02 | Septal synthesis inhibition | |
PBP1a | 0.05 | Cell elongation blockade | |
Enterococcus faecium | PBP5 | 32 | Resistance determinant |
Staphylococcus aureus (MSSA) | PBP2 | 0.1 | Bacteriolysis induction |
Listeria monocytogenes | PBPD2 | 7.3 | Intrinsic cephalosporin resistance |
In S. pneumoniae, Penicillin G potassium shows highest affinity for PBP2x (IC~50~ = 0.01 μg/mL), followed by PBP2b and PBP1a. This selective inhibition disrupts both septal (PBP2b-mediated) and peripheral (PBP2x-mediated) peptidoglycan synthesis, explaining its potent bactericidal activity [1] [6]. In contrast, Enterococcus faecium exhibits natural resistance due to low-affinity PBP5 (IC~50~ >32 μg/mL), which maintains transpeptidase activity even at high penicillin concentrations [6]. Listeria monocytogenes PBPD2 shows intermediate susceptibility (IC~50~ = 7.3 μM), contributing to its intrinsic resistance to cephalosporins but retained susceptibility to penams [8].
Beyond PBP inhibition, Penicillin G potassium triggers bacteriolysis through dysregulation of bacterial autolytic enzymes. In S. pneumoniae, the uncoupling of peptidoglycan biosynthesis from autolysin activity (primarily LytA amidase) results in uncontrolled cell wall degradation. This process involves two key mechanisms: 1) Removal of steric hindrance from nascent peptidoglycan strands exposes autolysin cleavage sites, and 2) Membrane depolarization activates the WalKR two-component system, upregulating autolysin expression [1].
Studies show that penicillin-treated pneumococci exhibit a 300% increase in murein hydrolase activity within 15 minutes of exposure. Bacteriolysis can be prevented by pre-treatment with autolysin inhibitors like choline analogs, confirming the dependence on endogenous autolytic enzymes for penicillin-induced killing [1] [6].
Table 3: Chemical Properties of Penicillin G Potassium
Property | Specification | Biological Significance |
---|---|---|
Chemical name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid potassium salt | β-Lactam structure essential for PBP acylation |
Molecular formula | C~16~H~17~KN~2~O~4~S | Potassium salt enhances solubility |
Molecular weight | 372.48 g/mol | Optimal size for PBP active site penetration |
Crystal structure | Monoclinic crystals | Stability in solid state formulations |
pK~a~ | 2.8 (carboxyl) | Limited oral bioavailability |
Stability | pH 6.0–7.5 (aqueous) | Degrades to penicilloic acid in acids/alkalis |
Log P | 1.8 | Moderate membrane permeability |
Benzyl side chain | Hydrophobic phenylacetyl | Enhanced PBP binding pocket complementarity |
Chemical Properties and Structural Relationships
Penicillin G potassium contains the penam core structure characteristic of natural penicillins: a β-lactam ring fused to a five-membered thiazolidine ring with a phenylacetyl side chain at position 6. The potassium salt formulation provides superior water solubility compared to procaine or benzathine salts, achieving plasma concentrations >20 μg/mL within 15 minutes of intramuscular administration [2] [10].
X-ray crystallography of acylated PBPs reveals that the benzyl side chain inserts into a hydrophobic groove (e.g., Val~429~, Thr~550~, Ala~551~ in L. monocytogenes PBPD2), while the ionized carboxylate at position 2 forms electrostatic interactions with conserved arginine residues (Arg~426~ in LmPBPD2). The acyl-enzyme complex has a half-life exceeding 24 hours, accounting for its sustained bactericidal effect despite the drug's short plasma half-life (30–60 min) [8] [10].
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